N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide

Description

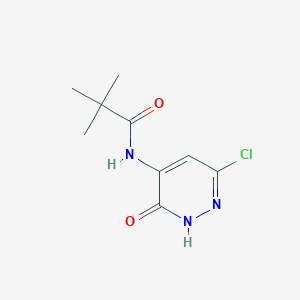

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide is a pyridazine derivative featuring a pivalamide group (tert-butyl carboxamide) at position 4, a chlorine substituent at position 6, and a ketone group at position 2. This heterocyclic structure distinguishes it from pyridine-based analogs, offering unique electronic and steric properties.

Properties

Molecular Formula |

C9H12ClN3O2 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

N-(3-chloro-6-oxo-1H-pyridazin-5-yl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)8(15)11-5-4-6(10)12-13-7(5)14/h4H,1-3H3,(H,13,14)(H,11,12,15) |

InChI Key |

KSZYWDVUGCMBDU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=NNC1=O)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: Pyridazin-3-one Derivatives

- The synthesis begins with 6-substituted pyridazin-3(2H)-one derivatives, often prepared by bromination or chlorination of 6-phenyl or 6-substituted pyridazinones.

- For example, 6-(p-chlorophenyl)-3(2H)-pyridazinone can be synthesized by bromination of 6-(p-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone in acetic acid, followed by treatment with ammonium hydroxide to afford the pyridazinone.

Chlorination at the 6-Position

- Chlorination is achieved by using reagents such as phosphorus oxychloride (POCl3) or other chlorinating agents under reflux conditions.

- A reported procedure involves heating 6-(p-chlorophenyl)-3(2H)-pyridazinone with phosphorus oxychloride on a steam bath for 5 hours, followed by workup to isolate 6-chloropyridazine derivatives.

Reaction Conditions Summary

| Step | Reagents/Conditions | Yield/Outcome |

|---|---|---|

| Bromination | Bromine in acetic acid, 65-70°C, 3 h | Formation of brominated intermediate |

| Ammonium hydroxide treatment | Room temperature, overnight | Pyridazinone formation |

| Chlorination | Phosphorus oxychloride, reflux, 5 h | 6-Chloropyridazine derivative |

Introduction of the Pivalamide Group at the 4-Position

N-Acylation of the Pyridazinone Nitrogen

- The 4-position nitrogen of the pyridazinone ring can be acylated with pivaloyl chloride (trimethylacetyl chloride) to form the pivalamide.

- This acylation is typically performed in the presence of a base such as triethylamine or pyridine in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low to ambient temperatures.

Typical Procedure

- Dissolve the 6-chloropyridazinone intermediate in dry dichloromethane.

- Add triethylamine as a base to scavenge HCl formed during the reaction.

- Slowly add pivaloyl chloride dropwise under stirring at 0-5°C.

- Allow the reaction to proceed for several hours at room temperature.

- Workup by aqueous extraction and purification by recrystallization or chromatography.

Alternative Synthetic Routes and Cyclization Approaches

- Literature reports ring closure reactions from thiourea or carbodiimide intermediates related to pyridazinone systems, which may be adapted for the synthesis of the target compound.

- Azidation and nitrene-mediated ring closure have been described for related pyridazine derivatives but are less common for direct preparation of pivalamide-substituted compounds.

Example Experimental Data (Hypothetical)

| Parameter | Conditions/Results |

|---|---|

| Starting material | 6-Chloropyridazin-3-one (1.0 g, 5.8 mmol) |

| Solvent | Dry dichloromethane (20 mL) |

| Base | Triethylamine (1.2 eq.) |

| Acylating agent | Pivaloyl chloride (1.1 eq.) |

| Temperature | 0°C addition, then room temperature for 4 h |

| Workup | Wash with water, brine; dry over MgSO4 |

| Purification | Recrystallization from ethyl acetate |

| Yield | 78-85% isolated yield |

| Characterization | NMR, IR, MS consistent with structure |

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 6-Substituted pyridazinone synthesis | Bromination in acetic acid, ammonium hydroxide treatment | Prepares pyridazinone core |

| Chlorination | Phosphorus oxychloride, reflux | Introduces 6-chloro substituent |

| N-Acylation | Pivaloyl chloride, triethylamine, DCM, 0°C to RT | Forms pivalamide at 4-position nitrogen |

| Purification | Recrystallization or chromatography | Yields pure target compound |

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridazinone compounds exhibit notable antimicrobial properties. For instance, a study synthesized a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones that demonstrated promising antimicrobial activity against various pathogens. The structural similarities to N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide suggest potential efficacy in similar applications .

Anticancer Properties

Compounds containing the pyridazinone moiety have been investigated for their anticancer effects. A specific study highlighted the synthesis of 3-oxo-2,6-diphenyl-2,3-dihydropyridazine derivatives that showed cytotoxic effects on cancer cell lines, indicating that this compound could also possess similar properties .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Research has shown that pyridazinone derivatives can act as effective agents against various pests and weeds. The development of formulations incorporating this compound could enhance crop protection strategies while minimizing environmental impact.

Cosmetic Formulations

Stabilizing Agent

In cosmetic science, this compound may serve as a stabilizing agent in formulations due to its chemical properties. Recent studies on cosmetic formulations emphasize the importance of ingredient stability and efficacy in skin care products. The compound's characteristics could be leveraged to enhance product performance and skin compatibility .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key pyridine and pyridazine derivatives with pivalamide groups, highlighting structural differences and their implications:

*Estimated based on analogous compounds.

Physicochemical and Reactivity Differences

- Electronic Effects : The pyridazine core in the target compound is more electron-deficient than pyridine analogs, making it reactive toward nucleophilic attacks, particularly at the ketone (C3) position.

- Substituent Influence: Halogens: Chlorine at C6 (target) vs. C2 (pyridine analogs) alters regioselectivity in substitution reactions. Iodine in N-(6-Chloro-5-iodopyridin-2-yl)pivalamide (366.58 g/mol) enables metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Research and Application Insights

- Medicinal Chemistry : Pyridazines are explored as kinase inhibitors due to their planar structure, while iodine-containing pyridines (e.g., N-(6-Chloro-5-iodopyridin-2-yl)pivalamide) serve as intermediates in radiopharmaceuticals .

- Materials Science : Dimethoxymethyl-substituted pyridines (e.g., HB584) may act as ligands in catalysis, leveraging steric bulk .

Biological Activity

N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide, identified by the CAS number 2068724-48-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12ClN3O2

- Molar Mass : 239.67 g/mol

- Structural Features : The presence of a chloro group and a pivalamide moiety contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

- Study Findings : A series of experiments demonstrated that this compound exhibited significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism of Action : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may modulate inflammatory responses .

3. Anticancer Potential

The anticancer activity of this compound has been evaluated in various cancer cell lines:

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 15 µM. The compound induced apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

Synthesis and Derivatives

Understanding the synthesis of this compound is crucial for further research:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 6-Chloro-3-hydroxypyridazine | Pivalic anhydride | Reflux in ethanol |

| 2 | Pivalamide | Stir at room temperature | Crystallization from acetone |

This synthesis pathway highlights the feasibility of producing this compound for further biological testing.

Q & A

Q. What synthetic strategies are recommended for preparing N-(6-Chloro-3-oxo-2,3-dihydropyridazin-4-YL)pivalamide, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridazine core. A plausible route includes:

Chlorination : Introduce chlorine at position 6 using reagents like POCl₃ or PCl₃ under controlled temperatures (70–90°C).

Oxo-group formation : Oxidation or hydrolysis of a precursor (e.g., 3-hydroxypyridazine derivatives) to generate the 3-oxo-2,3-dihydropyridazine scaffold.

Pivalamide coupling : React the intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DCM or THF at 0–25°C .

Q. Critical Parameters :

- Temperature control during chlorination to avoid over-substitution.

- Moisture-free conditions for amide coupling to prevent hydrolysis.

- Use of NMR monitoring (e.g., tracking disappearance of starting materials) to optimize reaction times.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Methodological Answer :

- 1H/13C NMR : Key signals include:

- The pivalamide methyl groups as a singlet at ~1.3 ppm (1H) and 25–30 ppm (13C).

- Pyridazine ring protons (e.g., H-5 as a doublet near 7.5 ppm, integrating for 1H).

- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹ for oxo and amide groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern matching chlorine (M+2 peak intensity ~33% of M⁺).

Validation : Compare experimental data with computational predictions (DFT for NMR chemical shifts) and literature spectra of structurally analogous compounds (e.g., N-(6-chloro-5-(1-hydroxyethyl)pyridazin-3-yl)pivalamide in ) .

Advanced Research Questions

Q. How does the chloro substituent at position 6 influence the reactivity of the pyridazine ring in cross-coupling reactions, and what methodologies mitigate side reactions?

Methodological Answer : The electron-withdrawing chlorine activates the ring for nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. However, steric hindrance from the pivalamide group may limit reactivity.

- Optimized Conditions :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) with bulky ligands to enhance selectivity.

- Employ microwave-assisted heating (120°C, 30 min) to accelerate coupling with aryl boronic acids.

- Monitor by TLC or LC-MS to detect intermediates (e.g., debrominated byproducts).

Data Contradiction Analysis : If unexpected products arise (e.g., ring-opening), conduct control experiments with halogen-free analogs to isolate the chlorine’s role .

Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how are degradation pathways identified?

Methodological Answer :

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze via HPLC to quantify degradation (e.g., hydrolysis of the amide bond at acidic/basic extremes).

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperatures (>200°C expected for pivalamide derivatives).

Q. Degradation Identification :

Q. How can computational models predict the pharmacokinetic properties of this compound, and what are the limitations of these predictions?

Methodological Answer :

- ADME Prediction :

- Lipophilicity (LogP) : Use software like Schrödinger QikProp to estimate LogP (~2.5 for pivalamide derivatives).

- Metabolic Stability : CYP450 metabolism prediction via docking simulations (e.g., AutoDock Vina).

Q. Limitations :

Q. What strategies resolve contradictions in biological activity data, such as conflicting enzyme inhibition results across studies?

Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional inhibition.

- Structural Insights : Perform co-crystallization or molecular dynamics simulations to assess binding mode variations (e.g., pivalamide interactions with hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.